Lipophilicity Shift: LogP Comparison of 3-Amino-1-(2-morpholinoethyl)pyridin-2(1H)-one vs. the Unsubstituted 3-Aminopyridin-2(1H)-one Scaffold
The target compound displays a calculated logP of –0.2373 , whereas the unsubstituted 3-aminopyridin-2(1H)-one parent (CAS 33630-99-8) has a reported logP of –1.30 . The morpholinoethyl group increases lipophilicity by approximately 1.06 log units, moving the compound from a highly hydrophilic domain toward a more balanced logP range compatible with passive membrane permeation [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = –0.2373 (predicted) |
| Comparator Or Baseline | 3-Aminopyridin-2(1H)-one: logP = –1.30 |
| Quantified Difference | ΔlogP ≈ +1.06 |
| Conditions | Predicted logP values from standard computational algorithms; target compound from Leyan database , comparator from Hit2Lead database . |
Why This Matters
A >1 log-unit shift directly alters reversed-phase HPLC retention time, extraction efficiency from aqueous reaction mixtures, and the compound's suitability for cell-based assays, making it non-interchangeable with the simpler parent scaffold.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
